Ethenylphosphonic dibromide
Description
Ethenylphosphonic dibromide (theoretical structure: CH₂=CH–P(O)(Br)₂) is a hypothetical organophosphorus compound featuring a vinyl (ethenyl) group bonded to a phosphonic acid core where both hydroxyl groups are replaced by bromine atoms. While direct references to this specific compound are absent in the provided evidence, its structure can be inferred from analogous alkylphosphonic dihalides, such as ethylphosphonic dichloride (Cl₂P(O)CH₂CH₃; CAS 1066-50-8) . Phosphonic acid dihalides are typically reactive intermediates used in synthesizing phosphonates, which have applications in agrochemicals, flame retardants, and coordination chemistry.
Properties
CAS No. |
88354-22-7 |
|---|---|
Molecular Formula |
C2H3Br2OP |
Molecular Weight |
233.83 g/mol |
IUPAC Name |
1-dibromophosphorylethene |
InChI |
InChI=1S/C2H3Br2OP/c1-2-6(3,4)5/h2H,1H2 |
InChI Key |
RRUNALZKZKGCEL-UHFFFAOYSA-N |
Canonical SMILES |
C=CP(=O)(Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethenylphosphonic dibromide can be synthesized through the bromination of ethenylphosphonic acid derivatives. The reaction typically involves the use of bromine or bromine-containing reagents under controlled conditions to ensure selective bromination. The process may require solvents such as dichloromethane or methanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of solid-supported catalysts can enhance the efficiency and selectivity of the bromination process .
Chemical Reactions Analysis
Types of Reactions: Ethenylphosphonic dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles, leading to the formation of more complex molecules.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states of phosphorus.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Addition: Electrophiles such as halogens or hydrogen halides.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed:
- Substituted phosphonic acids
- Addition products with halogens
- Oxidized or reduced phosphorus compounds
Scientific Research Applications
Ethenylphosphonic dibromide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the synthesis of flame retardants and plasticizers due to its phosphorus content
Mechanism of Action
The mechanism of action of ethenylphosphonic dibromide involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The ethenyl group can undergo addition reactions, while the phosphonic group can participate in coordination with metal ions or other electrophiles. These interactions can modulate the activity of enzymes or other biological targets, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Ethylphosphonic Dichloride (CAS 1066-50-8)
- Structure : Cl₂P(O)CH₂CH₃.
- Reactivity : Acts as an acylating agent, transferring the phosphoryl group to nucleophiles (e.g., alcohols, amines).
- Applications : Precursor to ethylphosphonate esters and amides.
- Key Difference : The dichloride has higher electrophilicity compared to dibromides due to chlorine’s smaller atomic size, but bromides may exhibit slower hydrolysis due to weaker P–Br bonds .
Ethylphosphonous Dichloride (CAS 1498-40-4)
- Structure: Cl₂PHCH₂CH₃ (phosphonous acid derivative with a P(III) center).
- Reactivity : Reductive properties; participates in Arbuzov reactions to form phosphonates.
- Key Difference: The P(III) oxidation state in phosphonous dihalides contrasts with the P(V) state in phosphonic dihalides, leading to divergent reactivity (e.g., redox vs. acylation) .
Triphenylphosphine Dibromide (CAS 1034-39-5)
- Structure : Ph₃PBr₂ (phosphonium salt).
- Reactivity: Brominating agent and catalyst in α-aminonitrile synthesis .
- Applications : Used in solvent-free organic synthesis (e.g., describes its role in forming C–N bonds).
- Key Difference : As a phosphonium salt, it lacks the P=O group present in phosphonic dihalides, making it more suited for halogenation rather than phosphorylation .
Quaternary Phosphonium Salts (e.g., Triethylbromophosphonium Bromide)
- Structure : C₆H₅BrPBr₃ (from ethylphosphine + ethene dibromide) .
- Reactivity : Forms stable ionic structures; used in phase-transfer catalysis or Wittig-like reactions.
- Key Difference : These salts are ionic and thermally stable, whereas phosphonic dihalides are covalent and hydrolytically unstable .
Data Table: Structural and Functional Comparison
| Compound | Formula | Oxidation State | Halogen | Key Applications | Reactivity Profile |
|---|---|---|---|---|---|
| Ethenylphosphonic dibromide* | CH₂=CH–P(O)(Br)₂ | P(V) | Br | Hypothetical phosphorylation agent | High electrophilicity |
| Ethylphosphonic dichloride | Cl₂P(O)CH₂CH₃ | P(V) | Cl | Phosphonate synthesis | Acylation, hydrolysis |
| Ethylphosphonous dichloride | Cl₂PHCH₂CH₃ | P(III) | Cl | Reductive phosphorylation | Arbuzov reactions |
| Triphenylphosphine dibromide | Ph₃PBr₂ | P(V) | Br | Bromination catalyst | Halogen transfer |
| Triethylbromophosphonium bromide | C₆H₅BrPBr₃ | P(V) | Br | Ionic liquid catalyst | Phase-transfer reactions |
*Theoretical structure inferred from analogs.
Research Findings and Trends
- Synthetic Utility : Phosphonic dihalides like ethylphosphonic dichloride are preferred for phosphorylation due to their balanced reactivity, while phosphonium salts (e.g., triphenylphosphine dibromide) excel in halogenation .
- Stability : Brominated phosphonic derivatives (e.g., hypothetical this compound) may hydrolyze slower than chlorinated analogs but are less explored in literature .
- Safety: Dibrominated organophosphorus compounds (e.g., triphenylphosphine dibromide) are corrosive (UN 3261, Hazard Class 8) and require careful handling .
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